molecular formula C21H26IN5O B11244454 2-[4-(3-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

2-[4-(3-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine

Cat. No.: B11244454
M. Wt: 491.4 g/mol
InChI Key: LMPVYMZMRFCYRQ-UHFFFAOYSA-N
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Description

2-[4-(3-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and piperidine moieties

Preparation Methods

The synthesis of 2-[4-(3-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperazine and piperidine moieties: These groups are introduced via nucleophilic substitution reactions, often using piperazine and piperidine derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

2-[4-(3-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(3-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of related molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

2-[4-(3-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can impart distinct biological and chemical properties.

Properties

Molecular Formula

C21H26IN5O

Molecular Weight

491.4 g/mol

IUPAC Name

(3-iodophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H26IN5O/c1-16-14-19(25-8-3-2-4-9-25)24-21(23-16)27-12-10-26(11-13-27)20(28)17-6-5-7-18(22)15-17/h5-7,14-15H,2-4,8-13H2,1H3

InChI Key

LMPVYMZMRFCYRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)I)N4CCCCC4

Origin of Product

United States

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